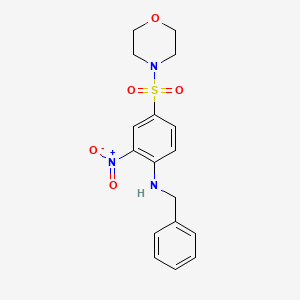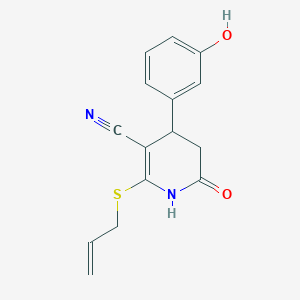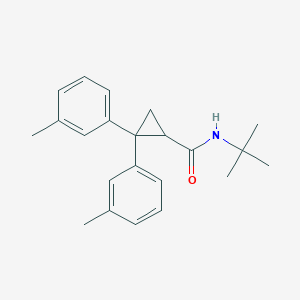
N-(8-methoxy-5-quinolinyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methoxy-5-quinolinyl)-2-methylbenzamide, commonly known as MQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MQ is not fully understood, but studies have suggested that it acts by inhibiting the heme detoxification pathway in malaria parasites. This leads to the accumulation of toxic heme in the parasites, resulting in their death. Additionally, MQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
MQ has been shown to have several biochemical and physiological effects. Studies have shown that it can induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, MQ has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MQ in lab experiments is its potent antimalarial activity, which makes it an ideal compound for studying the mechanism of action of antimalarial drugs. Additionally, MQ is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using MQ is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MQ. One of the main areas of focus is the development of new antimalarial drugs based on the structure of MQ. Additionally, there is a need to further understand the mechanism of action of MQ in cancer cells and to explore its potential as a therapeutic agent for cancer. Finally, there is a need to explore the potential of MQ as an antimicrobial agent and to study its effects on different microbial species.
Conclusion
In conclusion, N-(8-methoxy-5-quinolinyl)-2-methylbenzamide, or MQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent antimalarial, anticancer, anti-inflammatory, and antimicrobial properties and has several biochemical and physiological effects. While there are limitations to its use in lab experiments, MQ has several advantages, including its potent antimalarial activity and ease of synthesis. There are several future directions for the study of MQ, including the development of new antimalarial drugs and the exploration of its potential as a therapeutic agent for cancer and antimicrobial agent.
Méthodes De Synthèse
MQ can be synthesized through a multistep process that involves the reaction of 8-methoxy-5-quinoline carboxylic acid with thionyl chloride to form 8-methoxy-5-chloroquinoline. The resulting compound is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form MQ.
Applications De Recherche Scientifique
MQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Several studies have shown that MQ exhibits potent antimalarial activity and can be used as a lead compound for the development of new antimalarial drugs. Additionally, MQ has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties.
Propriétés
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-3-4-7-13(12)18(21)20-15-9-10-16(22-2)17-14(15)8-5-11-19-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUUZKWTDGSSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxyquinolin-5-yl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)

![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)

![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)


![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)